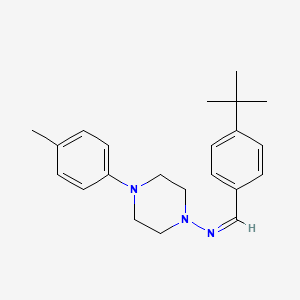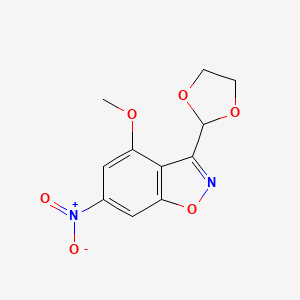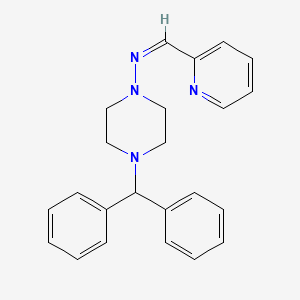
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 180°C. TBBPA has been extensively studied for its chemical properties, synthesis methods, and its application in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and receptors, as well as the regulation of gene expression. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine in lab experiments is its high yield and low cost. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have toxic effects on some organisms, including fish and mammals, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves a condensation reaction between 4-tert-butylbenzaldehyde and 4-methylphenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The yield of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is typically high, making it a cost-effective flame retardant.
Applications De Recherche Scientifique
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to modulate the activity of ion channels, enzymes, and receptors, making it an important tool in drug discovery and development. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been used in the study of neuronal excitability and synaptic transmission, as well as the regulation of gene expression.
Propriétés
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYNCROCCQKOP-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
acetate](/img/structure/B5917064.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)
